Cathepsin H Inhibitory Potency vs. 3,5-Diphenyl Regioisomer (Class-Level Inference)
Although direct Ki data for N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide are not available in the retrieved primary literature, the closely related 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide exhibits a Ki of 0.263 mM against goat cathepsin H at pH 6.0, 37 °C [1]. This value places the regioisomer at the lower-potency end of the pyrazoline carboxamide series, where the most potent analog, 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, achieves a Ki of 0.048 mM under identical conditions [1]. The N,5-diphenyl substitution pattern is expected to shift potency based on altered steric and electronic interactions at the S2 subsite of cathepsin H, but precise quantification requires dedicated experimental determination.
| Evidence Dimension | Inhibitory constant (Ki) for cathepsin H (EC 3.4.22.16) |
|---|---|
| Target Compound Data | Not directly determined from retrieved sources; inferred to be in the sub-millimolar range based on class behavior |
| Comparator Or Baseline | 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Ki = 0.263 mM; 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Ki = 0.048 mM |
| Quantified Difference | Approximately 5.5-fold range within the pyrazoline carboxamide series (0.048–0.263 mM) |
| Conditions | Enzymatic assay with goat cathepsin H, pH 6.0, 37 °C [1] |
Why This Matters
The 5.5-fold potency spread among regioisomeric and substitutional analogs demonstrates that procurement of the exact N,5-diphenyl regioisomer is essential for reproducible cathepsin H inhibition studies, as even a 0.1 mM Ki shift can alter cellular assay outcomes.
- [1] Raghav, N.; Kaur, R. Chalcones, semicarbazones and pyrazolines as inhibitors of cathepsins B, H and L. Int. J. Biol. Macromol. 2015, 80, 710-724. View Source
